molecular formula C7H12O3 B129232 Ethyl 2-oxovalerate CAS No. 50461-74-0

Ethyl 2-oxovalerate

Cat. No. B129232
CAS RN: 50461-74-0
M. Wt: 144.17 g/mol
InChI Key: YERWBBMSDMSDKT-UHFFFAOYSA-N
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Description

Ethyl 2-oxovalerate, also known as ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV), is a chemical compound that has been utilized in various organic synthesis reactions. It serves as a precursor for the synthesis of different heterocyclic compounds, which have potential applications in medicinal chemistry and materials science. The reactions involving ethyl 2-oxovalerate often lead to the formation of compounds with diverse structural motifs and biological activities .

Synthesis Analysis

The synthesis of ethyl 2-oxovalerate derivatives has been explored through Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were synthesized using ethyl acetoacetate and respective benzaldehydes in the presence of piperidine and trifluoroacetic acid under reflux conditions . Additionally, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been reported to yield ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, indicating the versatility of ethyl 2-oxovalerate derivatives in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 2-oxovalerate derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate revealed a monoclinic crystal system with a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, also adopting a Z conformation .

Chemical Reactions Analysis

Ethyl 2-oxovalerate is involved in reactions that lead to the formation of various heterocyclic compounds. For instance, it reacts with 2-aminobenzamide analogs and 2-aminothiophenol to produce pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under acidic or neutral conditions . Additionally, it has been used in reactions with indole analogs to form trisubstituted pyrimido[1,2-a]indoles and other indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxovalerate derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the oxo group, can affect the reactivity and stability of these compounds. The crystallographic studies provide insights into the conformational preferences and intermolecular interactions, which are crucial for understanding their reactivity patterns and potential applications .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 2-oxovalerate has been utilized in various synthetic and catalytic applications. A notable example is its use in the synthesis of chiral α-hydroxy-γ-butyrolactone via asymmetric hydrogenation, demonstrating its utility in producing complex organic compounds (Blandin, Carpentier, & Mortreux, 1998). Additionally, it has been involved in the synthesis of oxovanadium(IV) complexes, which are catalysts for ethylene homo- and copolymerization, highlighting its role in polymer chemistry (Białek et al., 2014).

Analytical Chemistry

In analytical chemistry, ethyl 2-oxovalerate has been employed as an internal standard in the direct determination of volatile compounds in alcoholic beverages, indicating its significance in food and beverage analysis (Charapitsa et al., 2021).

Environmental and Sustainability Studies

Ethyl 2-oxovalerate has also found application in environmental and sustainability studies. For instance, its derivatives were used in the assessment of sustainability metrics in the catalytic production of higher alcohols from ethanol, thereby contributing to the development of more sustainable chemical processes (Patel et al., 2015).

Biomedical Applications

In the field of biomedical science, derivatives of ethyl 2-oxovalerate, such as ethyl 2-cyanoacrylate, have been studied for their histopathological effects following surgical application, demonstrating its potential in medical procedures (Kaplan et al., 2004).

Polymer Science

Ethyl 2-oxovalerate plays a role in polymer science as well, particularly in the synthesis and study of polymers like poly(2-ethyl-2-oxazoline), which are important in various applications including biomedicine (Vergaelen et al., 2020).

Future Directions

While specific future directions for Ethyl 2-oxovalerate were not found in the search results, its use as a reagent in the synthesis of various compounds suggests potential for continued use in chemical and pharmaceutical research .

properties

IUPAC Name

ethyl 2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERWBBMSDMSDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198490
Record name Ethyl 2-oxovalerate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxovalerate

CAS RN

50461-74-0
Record name Ethyl 2-oxopentanoate
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Record name Ethyl 2-oxovalerate
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Record name Ethyl 2-oxovalerate
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Record name Ethyl 2-oxovalerate
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Synthesis routes and methods

Procedure details

0.1 mol of 2,2-(dimethylthio)pentanoic acid (11) (19.4 g) was dissolved in 150 ml of toluene and admixed with 2.0 eq of H2O (3.6 ml) and a spatula-tip of p-toluenesulfonic acid monohydrate. Subsequently, the mixture was heated to boiling point and a nitrogen stream was passed through the solution via a frit. After 3 h under reflux, the reaction mixture was cooled to 80° C. and admixed with 200 ml of ethanol and a further spatula-tip of p-toluenesulfonic acid monohydrate. After a further 3 h under reflux, the mixture was cooled to 20° C., 200 ml of water were added and the mixture was extracted three times with 100 ml each time of diethyl ether. The combined ether phases were subsequently washed to neutrality with a dilute sodium hydrogencarbonate solution and dried over magnesium sulfate. After filtration, all of the solvent was drawn off with a rotary evaporator. The ethyl 2-oxovalerate (12) (10.2 g, yield=71%) was obtained as a pale yellowish oil.
[Compound]
Name
2,2-(dimethylthio)pentanoic acid
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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